Gadopentetate Dimeglumine
Gadopentetate Dimeglumine
Gadopentetate dimeglumine is a gadolinium coordination entity. It has a role as a MRI contrast agent. It contains a gadopentetate.
A complex of gadolinium with a chelating agent, diethylenetriamine penta-acetic acid (DTPA see PENTETIC ACID), that is given to enhance the image in cranial and spinal MRIs. (From Martindale, The Extra Pharmacopoeia, 30th ed, p706)
A complex of gadolinium with a chelating agent, diethylenetriamine penta-acetic acid (DTPA see PENTETIC ACID), that is given to enhance the image in cranial and spinal MRIs. (From Martindale, The Extra Pharmacopoeia, 30th ed, p706)
Brand Name:
Vulcanchem
CAS No.:
86050-77-3
VCID:
VC20813052
InChI:
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1
SMILES:
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3]
Molecular Formula:
C21H36GdN4O15-
Molecular Weight:
741.8 g/mol
Gadopentetate Dimeglumine
CAS No.: 86050-77-3
Cat. No.: VC20813052
Molecular Formula: C21H36GdN4O15-
Molecular Weight: 741.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gadopentetate dimeglumine is a gadolinium coordination entity. It has a role as a MRI contrast agent. It contains a gadopentetate. A complex of gadolinium with a chelating agent, diethylenetriamine penta-acetic acid (DTPA see PENTETIC ACID), that is given to enhance the image in cranial and spinal MRIs. (From Martindale, The Extra Pharmacopoeia, 30th ed, p706) |
|---|---|
| CAS No. | 86050-77-3 |
| Molecular Formula | C21H36GdN4O15- |
| Molecular Weight | 741.8 g/mol |
| IUPAC Name | 2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
| Standard InChI | InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-4/t;4-,5+,6+,7+;/m.0./s1 |
| Standard InChI Key | LZQIEMULHFPUQY-BMWGJIJESA-J |
| Isomeric SMILES | [H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
| SMILES | CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
| Canonical SMILES | [H+].CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
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